2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(1-phenylethyl)acetamide
Overview
Description
2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(1-phenylethyl)acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(1-phenylethyl)acetamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of a suitable 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.
Introduction of the chloro group: Chlorination of the pyrazole ring can be carried out using reagents such as thionyl chloride or phosphorus oxychloride.
Attachment of the phenylethyl group: This step involves the reaction of the chlorinated pyrazole with a phenylethylamine derivative under nucleophilic substitution conditions.
Acetylation: The final step is the acetylation of the amine group to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction of the chloro group can yield the corresponding dechlorinated compound.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Dechlorinated derivatives.
Substitution: New pyrazole derivatives with different functional groups.
Scientific Research Applications
Chemistry
Synthesis of new derivatives: Used as a starting material for the synthesis of various pyrazole derivatives with potential biological activities.
Biology
Enzyme inhibition studies: Investigated for its potential to inhibit specific enzymes involved in disease pathways.
Medicine
Drug development: Explored as a lead compound for the development of new pharmaceuticals, particularly for its anti-inflammatory and anticancer properties.
Industry
Agrochemicals: Potential use as a pesticide or herbicide due to its structural similarity to known agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(1-phenylethyl)acetamide would depend on its specific biological target. Generally, pyrazole derivatives exert their effects by interacting with enzymes or receptors, leading to the modulation of biochemical pathways. The chloro and phenylethyl groups may enhance binding affinity and specificity to the target.
Comparison with Similar Compounds
Similar Compounds
2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetamide: Lacks the phenylethyl group.
2-(4-chloro-1H-pyrazol-1-yl)-N-(1-phenylethyl)acetamide: Lacks the dimethyl groups.
Uniqueness
The presence of both the chloro and phenylethyl groups in 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(1-phenylethyl)acetamide may confer unique properties, such as enhanced biological activity or selectivity, compared to similar compounds.
Properties
IUPAC Name |
2-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-(1-phenylethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O/c1-10(13-7-5-4-6-8-13)17-14(20)9-19-12(3)15(16)11(2)18-19/h4-8,10H,9H2,1-3H3,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIXCPROCWMTML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NC(C)C2=CC=CC=C2)C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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